N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide
Overview
Description
N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide, also known as CPD-1, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. CPD-1 is a member of the pyrimidine family of compounds and is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). CPD-1 has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases.
Scientific Research Applications
Stabilization of Cis Secondary Amide Conformation
- Research Context : In the study of amide bond conformation, N-(pyrimidin-2-yl)pentafluorobenzamide, a compound related to N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide, demonstrated a unique ability to adopt a cis amide bond in the solid state. This was attributed to the arrangement of the pyrimidyl nitrogen towards the perfluorophenyl ring center, suggesting potential applications in the study of molecular structures and interactions (Forbes, Beatty, & Smith, 2001).
Anticancer Activity
- Research Context : A compound closely related to N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, exhibited significant anticancer activity against various human cancer cell lines. This highlights the potential of structurally similar compounds in cancer research and drug development (Huang et al., 2020).
Kinesin Spindle Protein Inhibition for Cancer Treatment
- Research Context : Another similar compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), was identified as a potent inhibitor of kinesin spindle protein (KSP). It showed promising results in arresting cancer cells in mitosis and inducing cellular death, underlining the importance of such compounds in developing new cancer therapies (Theoclitou et al., 2011).
Inhibition of NF-kappaB and AP-1 Gene Expression
- Research Context : In a study exploring the inhibition of transcription factors NF-kappaB and AP-1, a related compound, N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, was found to be a crucial inhibitor. This suggests the potential application of N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide in regulating gene expression (Palanki et al., 2000).
Improved Drug Absorption
- Research Context : The study of improving oral absorption of poorly water-soluble drugs like HO-221, which shares structural similarities, highlights the potential application of N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide in drug formulation and delivery (Kondo et al., 1993).
properties
IUPAC Name |
N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBSHMFXVWTQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-pyrimidinyl)-3,4-difluorobenzamide | |
CAS RN |
582323-16-8 | |
Record name | ICA-069673 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICA-069673 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.